1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile
Overview
Description
1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile is a useful research compound. Its molecular formula is C16H11ClN2 and its molecular weight is 266.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmaceutical Applications
Synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs)
A practical synthesis of 3-((1S, 2S)-2-dimethylaminomethylcyclopropyl)-1H-indole-5-carbonitrile hydrochloride, a selective serotonin reuptake inhibitor, has been described. This synthesis highlights an enantioselective Simmons−Smith cyclopropanation process, demonstrating its use in SSRI production (Anthes et al., 2008).
Continuous Flow Process for Pharmaceutical Synthesis
A continuous flow process for reductive deoxygenation of ω-Chloroketone in the synthesis of Vilazodone was developed, showcasing a method for synthesizing indole derivatives more efficiently and safely (Karadeolian et al., 2018).
Chemical and Material Science
Polysubstituted Indole-2-Carbonitriles Synthesis
A process for preparing polysubstituted indole-2-carbonitriles through cross-coupling reactions was explored. This approach studied the reactivity of indole derivatives, indicating their utility in diverse chemical synthesis (Hrizi et al., 2021).
Synthesis of Novel Indole Derivatives
Research on the synthesis of new highly functionalized indole derivatives, such as 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, has been conducted. These compounds have potential applications in material science and medicinal chemistry (Petrova et al., 2023).
Biological and Pharmaceutical Research
Potential in Anticancer Therapy
The synthesis of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile compounds showed potent anticancer activities against human colon and lung cancer, indicating their potential in cancer treatment (Radwan et al., 2020).
Progesterone Receptor Modulators
Research on the design and synthesis of new pyrrole-oxindole progesterone receptor modulators, such as 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile, indicates their potential use in female healthcare (Fensome et al., 2008).
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]indole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2/c17-15-3-1-2-13(9-15)11-19-7-6-14-8-12(10-18)4-5-16(14)19/h1-9H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBABNCVIRJFLMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC3=C2C=CC(=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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